molecular formula C5H4N4S2 B145636 2,6-Dithiopurine CAS No. 5437-25-2

2,6-Dithiopurine

Katalognummer: B145636
CAS-Nummer: 5437-25-2
Molekulargewicht: 184.2 g/mol
InChI-Schlüssel: VQPMXSMUUILNFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dithiopurine (DTP) is a purine derivative with two thiol groups at the 2- and 6-positions, conferring strong nucleophilic reactivity. It has been extensively studied for its chemopreventive and detoxifying properties, particularly against electrophilic carcinogens like benzo[a]pyrene diol epoxide (BPDE) and sulfur mustard (SM) analogs . DTP acts by scavenging reactive electrophiles, forming stable adducts that prevent DNA damage, mutagenesis, and tumorigenesis .

Vorbereitungsmethoden

Theoretical Foundations for Synthesis

Purine Ring Functionalization Strategies

The purine ring system permits selective substitutions at the 2-, 6-, and 8-positions. For DTP synthesis, two primary approaches emerge:

  • Direct Thiolation : Introducing thiol groups via nucleophilic displacement of leaving groups (e.g., chlorine, hydroxyl).

  • Ring Construction : Building the purine core from smaller precursors pre-functionalized with sulfur moieties.

Challenges in Thiol Incorporation

  • Oxidation Sensitivity : Thiol groups are prone to oxidation, necessitating inert atmospheres or reducing agents.

  • Solubility Limitations : Purine derivatives often require polar aprotic solvents (e.g., DMF, DMSO) for homogeneous reactions.

Synthesis Routes for 2,6-Dithiopurine

Nucleophilic Displacement of 2,6-Dichloropurine

A plausible route involves substituting chlorine atoms in 2,6-dichloropurine with thiol groups.

Reaction Mechanism

  • Substrate Preparation : 2,6-Dichloropurine, synthesized via chlorination of xanthine or diazotization of 2-amino-6-chloropurine , serves as the starting material.

  • Thiolation : Treatment with sodium hydrosulfide (NaSH) or thiourea under reflux:

    2,6-Dichloropurine+2NaSHThis compound+2NaCl+H2S\text{2,6-Dichloropurine} + 2\,\text{NaSH} \rightarrow \text{this compound} + 2\,\text{NaCl} + \text{H}_2\text{S}

    Conditions : Ethanol/water mixture, 80°C, 12–24 hours[hypothetical].

Yield Optimization

  • Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction kinetics.

  • Stepwise Substitution : Sequential substitution (2-Cl first, then 6-Cl) may enhance regioselectivity.

Table 1 : Hypothetical Thiolation of 2,6-Dichloropurine

ConditionSolventTemperatureTime (h)Yield (%)
NaSH, H2O/EtOHEthanol80°C2445–55
Thiourea, HClDMF100°C1830–40
NaSH, PTCTHF60°C1260–65

Purine Ring Construction from Thiolated Precursors

An alternative strategy assembles the purine ring from sulfur-containing building blocks.

2,4-Diamino-6-thiopurine Pathway

  • Intermediate Synthesis : Condensation of 2,4-diamino-6-thiopurine with formamide or triethyl orthoformate.

  • Cyclization : Acid- or base-mediated ring closure to form the purine core.

Challenges

  • Side Reactions : Competing dimerization or oxidation requires stringent temperature control (<50°C).

  • Purification : Column chromatography or recrystallization from methanol/water mixtures is often necessary.

Industrial Scalability and Process Considerations

Economic Viability

  • Raw Material Costs : 2,6-Dichloropurine is commercially available but costly ($150–200/g), incentivizing in-house chlorination .

  • Waste Management : H2S off-gas necessitates scrubbers or neutralization systems.

Green Chemistry Approaches

  • Solvent Recycling : Ethyl acetate extraction and ionic liquid reuse, as demonstrated in dichloropurine synthesis , could reduce environmental impact.

  • Catalytic Methods : Transition metal catalysts (e.g., CuI) might enable milder conditions for thiolation.

Analytical Characterization of this compound

Spectroscopic Data

  • 1H NMR : δ 8.15 (s, 1H, H8), 13.2 (br s, 2H, -SH).

  • IR : 2550 cm⁻¹ (S-H stretch), 1600 cm⁻¹ (C=N stretch).

Purity Assessment

  • HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient, retention time ≈6.2 minutes[hypothetical].

Analyse Chemischer Reaktionen

Reaktionstypen

2,6-Dimercaptopurin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Mercaptogruppen können oxidiert werden, um Disulfide zu bilden.

    Substitution: Die Mercaptogruppen können an Substitutionsreaktionen mit Elektrophilen teilnehmen.

    Chelatbildung: Die Verbindung kann Chelate mit Metallionen bilden, was in der analytischen Chemie nützlich ist.

Häufige Reagenzien und Bedingungen

    Oxidationsmittel: Wasserstoffperoxid, Iod.

    Elektrophile: Alkylhalogenide, Acylhalogenide.

    Chelatbildner: Metallionen wie Cadmium, Gold.

Hauptprodukte, die gebildet werden

    Disulfide: Durch Oxidation von Mercaptogruppen gebildet.

    Substituierte Derivate: Durch Substitutionsreaktionen gebildet.

    Metallchelate: Durch Chelatbildung mit Metallionen gebildet.

Wissenschaftliche Forschungsanwendungen

2,6-Dimercaptopurin wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht:

5. Wirkmechanismus

Der Wirkmechanismus von 2,6-Dimercaptopurin beinhaltet seine Interaktion mit verschiedenen molekularen Zielen und Signalwegen:

Wirkmechanismus

The mechanism of action of 2,6-Dimercaptopurine involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Thiopurine Derivatives

6-Mercaptopurine (6-MP)

  • Reactivity and Mechanism : Unlike DTP, 6-MP primarily acts as an antimetabolite in cancer therapy, inhibiting purine synthesis. While both compounds are metabolized by XO and TPMT, DTP exhibits broader electrophile-scavenging activity due to its dual thiol groups .

6-Thioguanine (6-TG)

  • Structural Similarity: Both DTP and 6-TG are thiopurines, but 6-TG incorporates a thiol group at the 6-position and an amino group at the 2-position.
  • Functional Differences: 6-TG is incorporated into DNA, causing cytotoxicity, whereas DTP acts extracellularly and intracellularly to neutralize electrophiles before DNA damage occurs .

9-Methyl-6-Mercaptopurine (MMP)

  • Reactivity : MMP, like DTP, effectively scavenges sulfur mustard analogs (e.g., CEES and CEMS) at equimolar concentrations. Both form intracellular adducts with electrophiles, but DTP’s dual thiols enhance its reactivity .
  • Metabolism : MMP lacks the 2-thiol group, reducing its metabolic versatility compared to DTP, which generates DUA and methylated derivatives .

Thiopurinol (TP)

  • Efficacy: In mouse skin models, DTP (IC50 = 0.8 µmol) was twice as potent as TP (IC50 = 2 µmol) in inhibiting BPDE-DNA adduct formation.

Non-Thiopurine Scavengers

N-Acetyl Cysteine (NAC) and Glutathione (GSH)

  • Reactivity : NAC and GSH are less effective at near-neutral pH compared to DTP. For example, DTP’s "competition factor" (a reactivity metric) with CEES was comparable to thiosulphate but superior to NAC/GSH .
  • Mechanism : NAC/GSH act via direct thiol-electrophile reactions, while DTP’s purine structure allows active cellular uptake via purine transporters, enhancing intracellular scavenging .

Thiosulphate

  • Utility: Thiosulphate is a classic sulfur donor but requires high concentrations for efficacy. DTP achieves comparable protection at lower doses due to its targeted transport and dual reactivity .

Structural and Functional Analogs

2,6-Dithiouric Acid (DUA)

  • Role : DUA is the primary metabolite of DTP and retains scavenging activity, though with reduced cellular uptake. In mice, urinary DUA reached 34 mM, indicating efficient DTP metabolism .

2,6-Dichloropurine

Key Data Tables

Table 1. Comparative Efficacy in Electrophile Scavenging

Compound Target Electrophile IC50/Effective Dose Protection Efficacy Reference
2,6-Dithiopurine BPDE 0.8 µmol 90–95% tumor reduction
Thiopurinol BPDE 2 µmol No significant effect
6-MP Purine synthesis N/A Limited to cancer
NAC CEES >10 mM Partial

Mechanistic and Theoretical Insights

  • Reactivity : DFT studies reveal DTP’s low HOMO-LUMO gap and high electron affinity, facilitating rapid reactions with electrophiles like CEES and BPDE .
  • Tissue Penetration : In photodynamic therapy, DTP’s tissue penetration (~85 µm) is outperformed by ThiathioHX (~100 µm), highlighting context-dependent limitations .

Biologische Aktivität

2,6-Dithiopurine (DTP) is a compound that has garnered attention for its biological activities, particularly in the context of cancer research and toxicology. This article explores the various aspects of DTP's biological activity, including its mechanisms of action, protective effects against mutagenesis, and potential therapeutic applications.

DTP functions primarily as a nucleophilic scavenger , reacting with electrophilic carcinogens to prevent DNA damage. This property is crucial in mitigating the effects of various toxic agents, particularly those associated with chemical warfare, such as sulfur mustard. DTP has been shown to react with monofunctional analogs of sulfur mustard, effectively blocking cytotoxicity and mutagenesis in human skin cells exposed to these agents .

Inhibition of DNA Damage

Research indicates that DTP can significantly reduce the formation of DNA adducts caused by electrophilic carcinogens. In a study using a mouse skin carcinogenesis model, topical application of DTP prior to exposure to the carcinogen benzo[a]pyrene diol epoxide (BPDE) resulted in a 90-95% reduction in tumor formation and a corresponding decrease in BPDE-DNA adducts . This highlights DTP's potential as a protective agent against chemical-induced carcinogenesis.

Biological Activity in Cell Lines

DTP's biological activity extends to various cell lines, where it demonstrates protective effects against DNA damage:

  • Human Skin Cells : DTP blocks cytotoxicity and mutagenesis induced by sulfur mustard analogs (CEES and CEMS) when present at equimolar concentrations .
  • Lysosomal Stability : DTP stabilizes lysosomal alpha-galactosidase, enhancing its activity and providing therapeutic potential for lysosomal storage disorders .

Case Studies and Research Findings

Several studies have elucidated the protective effects of DTP:

  • Sulfur Mustard Exposure : In vitro studies showed that DTP effectively blocked the toxicity associated with sulfur mustard analogs in human skin cells. The compound was able to scavenge reactive species before they could cause cellular damage .
  • Topoisomerase II Inhibition : Although less potent than other thiopurines, DTP has been shown to inhibit topoisomerase II activity, which is significant for its role in cancer therapy .
  • Mutagenesis Prevention : A study demonstrated that DTP completely abolished mutagenesis induced by CEES and CEMS in human skin cells through its nucleophilic properties .

Data Table: Summary of Biological Activities

Biological ActivityEffectReference
DNA Damage PreventionBlocks mutagenesis from sulfur mustard
Lysosomal StabilityStabilizes alpha-galactosidase
Topoisomerase II InhibitionInhibits enzyme activity
Cytotoxicity ReductionReduces toxicity in skin cells exposed to CEES/CEMS

Q & A

Q. What is the mechanism by which 2,6-Dithiopurine (DTP) acts as a nucleophilic scavenger against electrophilic toxicants?

Basic
DTP’s thiol groups react with electrophilic agents (e.g., sulfur mustard analogs) via nucleophilic substitution, forming stable adducts that prevent DNA damage. This mechanism is validated in vitro and in vivo, where DTP scavenges intermediates like benzo(a)pyrene diol epoxide (BPDE) and sulfur half-mustards . Methodologically, researchers use UV-Vis spectroscopy and HPLC to track adduct formation .

Q. How does DTP prevent DNA adduct formation in cells exposed to sulfur mustard analogs?

Basic
DTP competes with nucleophilic DNA sites (e.g., guanine N7) by reacting preferentially with electrophiles like 2-chloroethyl ethyl sulfide (CEES). Studies in human skin cells (NCTC2544) show intracellular DTP-CEES adducts correlate with reduced mutagenesis, confirmed via shuttle vector-based assays . Critical steps include measuring adducts via mass spectrometry and correlating with mutation frequency .

Q. What experimental approaches are used to determine the optimal concentration of DTP for effective detoxification in cellular models?

Advanced
Effective concentrations are determined using dose-response assays with cytotoxicity (e.g., MTT) and mutagenesis endpoints. For CEES and 2-chloroethyl methyl sulfide (CEMS), equimolar DTP (1:1 molar ratio) is sufficient to block toxicity, validated via IC50 calculations . Researchers also account for cellular uptake kinetics, as DTP is transported via purine transporters, enabling intracellular accumulation .

Q. How do researchers address discrepancies in IC50 values of DTP when comparing antioxidant activity across different experimental setups?

Advanced
Variations in IC50 (e.g., 15–420 μM in antioxidant assays ) arise from differences in reactive oxygen species (ROS) sources, cell types, or assay conditions. To resolve contradictions, researchers standardize protocols (e.g., peroxynitrite generation methods) and include positive controls (e.g., glutathione). Meta-analyses comparing in vitro vs. in vivo data are recommended .

Q. What are the considerations for selecting in vitro versus in vivo models when assessing DTP’s chemopreventive efficacy?

Advanced

  • In vitro : Human skin cell lines (e.g., NCTC2544) are used for mechanistic studies (e.g., adduct formation, mutagenesis) due to controlled environments .
  • In vivo : Murine models (e.g., two-stage carcinogenesis assays) validate systemic efficacy and metabolism. DTP’s safety profile in mice (e.g., no cytotoxicity at chemopreventive doses) is critical for translational relevance .

Q. Which statistical methods are recommended for analyzing the mutagenesis suppression data in DTP studies?

Methodological

  • Mutation frequency : Poisson regression or Fisher’s exact test for rare events in shuttle vector assays .
  • Dose-response : Nonlinear regression (e.g., log-logistic models) to estimate EC50 values .
  • Reproducibility : Intraclass correlation coefficients (ICC) for inter-laboratory validation .

Q. How can researchers ensure reproducibility of DTP’s detoxification effects across different laboratories?

Methodological

  • Protocol standardization : Detailed methods for DTP preparation (e.g., purity ≥95% via HPLC ), cell culture conditions, and electrophile exposure durations.
  • Data sharing : Raw datasets (e.g., mutation counts, adduct quantification) should be included as supplementary material .
  • Reagent validation : Cross-lab verification of DTP-CEES adducts using NMR or LC-MS .

Q. What are the key factors influencing the pharmacokinetics and metabolism of DTP in murine models?

Advanced

  • Metabolism : DTP is converted to 2,6-dithiouric acid in mice, a non-toxic metabolite excreted renally. Pharmacokinetic studies use radiolabeled DTP (³⁵S) to track tissue distribution .
  • Dosing : Subcutaneous administration achieves sustained plasma levels, while oral dosing requires bioavailability adjustments .

Q. How does the presence of competing nucleophiles in cellular environments affect DTP’s scavenging efficiency?

Advanced
Endogenous thiols (e.g., glutathione) may reduce DTP’s efficacy. Competitive binding assays (e.g., CEES + glutathione vs. CEES + DTP) quantify scavenging priority. In human cells, DTP’s high uptake via purine transporters mitigates this competition .

Q. What strategies are employed to validate the formation of DTP-electrophile adducts in intracellular environments?

Methodological

  • Direct detection : LC-MS/MS identifies adducts (e.g., DTP-CEES) in cell lysates .
  • Indirect validation : Mutagenesis suppression in shuttle vector assays correlates with adduct formation .
  • Control experiments : Co-treatment with thiol-blocking agents (e.g., N-ethylmaleimide) confirms DTP-specific activity .

Eigenschaften

IUPAC Name

3,7-dihydropurine-2,6-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPMXSMUUILNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=S)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202744
Record name 2,6-Dithiopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5437-25-2
Record name 3,9-Dihydro-1H-purine-2,6-dithione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5437-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dithiopurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005437252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Purine-2,6-dithiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15989
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dithiopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dihydro-1H-purine-2,6-dithione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.189
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

13.22 g (50 mM) of 2-thioxanthine and 13.34 g (60 mM) of phosphorus pentasulfide were heated under reflux in 160 ml of pyridine for 3 days. At 5-10° C., 66 ml (132 mM) of 2N NaOH were added. The solvents were evaporated in vacuo, the residue treated with 200 ml of water and evaporated again. The residue was again suspended in 200 ml of water and collected. The crude product was dissolved in 120 ml of 1N NaOH, treated twice with 0.14 g of charcoal, filtered and acidified with 32 ml of 5N HCl to pH 4.5. The solid was collected, washed and dried to give 14.31 g of crude dithioxanthine. This was dissolved in 300 ml of chloroform; some insoluble material was filtered off, and the solution passed through 71.5 g of silica gel in a column. Crystallization from isopropanol gave 12.17 g (86.8%) of 2,6-dithioxanthine with mp 196-200° C.
Quantity
13.22 g
Type
reactant
Reaction Step One
Quantity
13.34 g
Type
reactant
Reaction Step One
Name
Quantity
66 mL
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

8.41 g (21 mmoles) of 2-thioxanthine are refluxed with 5.60 (25.2 mmoles) of phosphorus pentasulfide in 80 ml of pyridine. After 5.5 hours 27.7 ml (55.4 mmoles) of 2N NaOH were added at 5-10° C. The solid was filtered off and washed with pyridine. The filtrate was evaporated in vacuo to dryness, the residue is suspended in 200 ml of water with little tetrahydrofuran (THF) for crystllization, the suspension is concentrated and the solid at pH 8 collected and washed. Redissolution in 100 ml of 0.5 N NaOH, treatment with charcoal (20%), filtration and acidification to pH 6 yielded the solid crude dithioxanthine 7.84 g (89.6%). Crystallization from chloroform and suspension in hot methanol gave 5.31 g (60.7%) of dithioxanthine with mp 241-3° C. The mother liquors were combined (2.36 g) and filtered with chloroform through 60 g of silicagel in a column: 1.73 g (19.8%) were isolated as a second crop.
Quantity
8.41 g
Type
reactant
Reaction Step One
[Compound]
Name
5.60
Quantity
25.2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
27.7 mL
Type
reactant
Reaction Step Two
Yield
89.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dithiopurine
Reactant of Route 2
Reactant of Route 2
2,6-Dithiopurine
Reactant of Route 3
2,6-Dithiopurine
Reactant of Route 4
Reactant of Route 4
2,6-Dithiopurine
Reactant of Route 5
2,6-Dithiopurine
Reactant of Route 6
Reactant of Route 6
2,6-Dithiopurine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.